BenchChemオンラインストアへようこそ!

[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride

Scaffold Diversity Fragment-Based Drug Discovery Medicinal Chemistry

[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride (CAS 2126144-63-4) is a synthetic, chiral cyclobutane derivative supplied as a racemic hydrochloride salt. It features a phenyl substituent at the 1-position and both an amino group and a hydroxymethyl group on a rigid cyclobutane core.

Molecular Formula C11H16ClNO
Molecular Weight 213.71
CAS No. 2126144-63-4
Cat. No. B2846466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride
CAS2126144-63-4
Molecular FormulaC11H16ClNO
Molecular Weight213.71
Structural Identifiers
SMILESC1C(CC1(CO)C2=CC=CC=C2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H
InChIKeyLYYGPTPQTNLZLH-NJJJQDLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride (CAS 2126144-63-4): A Chiral Cyclobutyl Amino Alcohol Scaffold


[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride (CAS 2126144-63-4) is a synthetic, chiral cyclobutane derivative supplied as a racemic hydrochloride salt. It features a phenyl substituent at the 1-position and both an amino group and a hydroxymethyl group on a rigid cyclobutane core . This compound belongs to the class of 1,3-substituted cyclobutyl building blocks increasingly utilized in medicinal chemistry for their ability to rigidify pharmacophores and present functional groups in defined spatial orientations . The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, facilitating handling, purification, and formulation screening .

Why Generic 3-Phenylcyclobutylamine Analogs Cannot Replace [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride


Generic substitution with simpler phenylcyclobutylamine analogs is not chemically equivalent because this compound presents a distinct and rare three-point vector geometry: a phenyl ring at the 1-position, an amino group at the 3-position, and a hydroxymethyl 'hook' on the same cyclobutane ring. The most common commercial analogs, such as 3-phenylcyclobutan-1-amine (CAS 90874-41-2) , lack the hydroxymethyl group entirely, which precludes key downstream functionalization via esterification, etherification, or oxidation. Conversely, (1-phenylcyclobutyl)methylamine (CAS 91245-59-9) possesses the hydroxymethyl moiety but positions the amino group outside the cyclobutane ring . Critically, the (1r,3r) relative stereochemistry enforces a trans-diaxial arrangement, locking the amino and hydroxymethyl vectors into a ~109° angle that cannot be replicated by mono-substituted or regioisomeric analogs . This predefined geometry is essential for applications requiring precise spatial presentation of H-bond donors/acceptors in target binding pockets.

Quantitative Differentiation of [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride Against Closest Analogs


Scaffold Complexity and Vector Diversity: A Three-Point Functionalization Platform vs. Linear Analogs

The target compound provides three chemically differentiable functional handles (phenyl, primary amine, primary alcohol) on a rigid cyclobutane scaffold, whereas the closest commercial analog 3-phenylcyclobutan-1-amine (CAS 90874-41-2) offers only two handles and lacks the alcohol . This specifically enables orthogonal protection strategies and sequential functionalization, which are precluded in the simpler amine-only scaffold. This three-point architecture aligns with the 'escape from flatland' paradigm in modern drug discovery, which correlates scaffold complexity with improved clinical success rates .

Scaffold Diversity Fragment-Based Drug Discovery Medicinal Chemistry Regiochemistry

Stereochemical Precision: Enforcing Trans-Diaxial Geometry via (1r,3r) Configuration

The (1r,3r) relative configuration forces the 1-phenyl and 3-amino substituents into a trans-diaxial orientation. This contrasts with the unconstrained or cis-configurations available in other analogs. The patent literature on 1,3-substituted cyclobutyl derivatives, specifically those acting as TRPV1 antagonists, explicitly teaches that the trans configuration is critical for biological activity, with the cis diastereomer showing significantly reduced potency in in vitro functional assays . While no direct IC50 data is available for this exact compound, the 'trans' stereochemical requirement is a class-level inference strongly supported by these patents.

Stereochemistry Chiral Building Blocks NMDA Antagonists Conformational Locking

Hydrochloride Salt Advantage: Superior Aqueous Solubility vs. Free Base Analogs

The target compound is provided as a pre-formed hydrochloride salt, which is typically crystalline and offers significantly enhanced aqueous solubility over the corresponding free base. The free base form of the core scaffold, [(1r,3r)-3-amino-1-phenylcyclobutyl]methanol (CAS 2126144-62-3), is also commercially available but is an oil or low-melting solid, presenting handling and formulation challenges . The hydrochloride salt has a molecular weight of 213.71 g/mol and is listed with a purity of ≥95% by multiple vendors, ensuring batch-to-batch reliability for reproducible biological assay results .

Aqueous Solubility Salt Selection Formulation Crystallinity

Superior Scaffold for CNS Drug Discovery vs. Flexible-Chain Analogs: Evidence from NMDA Antagonist Patents

The rigid cyclobutane scaffold is a privileged structure in CNS drug discovery, particularly for targeting ionotropic glutamate receptors such as the NMDA receptor. A key patent series on aminocyclobutane derivatives as NMDA receptor antagonists for antidepressant and analgesic therapy explicitly claims the 1-phenyl-3-amino substitution pattern as a core pharmacophore, with the trans configuration being essential for activity . Early work on 3-phenylcyclobutylamine established the CNS activity of this scaffold, showing measurable monoamine oxidase inhibition . The target compound can be viewed as a second-generation, functionalized derivative of this core. For comparison, flexible-chain analogs like 4-phenylbutylamine, which lack the cyclobutane constraint, show different pharmacological profiles and are not suitable surrogates .

CNS Drug Discovery NMDA Receptor Antagonists Conformational Restriction Blood-Brain Barrier

Optimal Research Applications for [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride Based on Evidence


Design of Conformationally Constrained CNS Drug Candidates, Particularly NMDA Receptor Modulators

The (1r,3r) stereochemistry and the 1,3-substitution pattern align perfectly with the pharmacophore described in patents for NMDA receptor antagonists with antidepressant and analgesic properties. The compound serves as a core scaffold where the hydroxymethyl group can be readily elaborated to amides, esters, or ethers to systematically explore structure-activity relationships and improve pharmacokinetic properties, as demonstrably effective in the phenylcyclobutyl triazole 11β-HSD1 inhibitor series where fluorine substitution on the cyclobutane ring significantly improved the pharmacokinetic profile .

Synthesis of Stereochemically Defined Fragment Libraries for Lead Discovery

The compound's three orthogonal functional handles and rigid, non-planar geometry make it an ideal central building block for generating diverse fragment-like molecules incorporating 3D structural features, in line with the 'escape from flatland' concept which demonstrates that increasing the fraction of sp3-hybridized carbons correlates with improved clinical success rates . The reliable ≥95% purity and solid form provided by reputable vendors ensure predictable reactivity in parallel synthesis workflows.

Mechanistic Probe for Investigating Transporter or Receptor Binding Pockets

Given the historical activity of the parent 3-phenylcyclobutylamine scaffold at monoamine oxidase and monoamine transporters (demonstrated in tryptamine potentiation and synaptosomal uptake inhibition assays), this hydroxymethyl-functionalized analog can serve as a key intermediate for generating affinity labels, fluorescent probes, or photoaffinity tags to map binding site topologies without compromising the core conformational preference required for target engagement .

Prodrug Design Studies Requiring a Primary Alcohol Functional Handle

The primary alcohol group present in this compound but absent from simpler 3-phenylcyclobutan-1-amine directly enables the synthesis of phosphate, ester, or carbonate prodrugs to modulate solubility, permeability, and oral bioavailability of the resulting leads, a strategy validated by the successful preclinical development of orally bioavailable 1,3-substituted cyclobutyl TRPV1 antagonists for ocular indications requiring topical or systemic delivery .

Quote Request

Request a Quote for [Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.